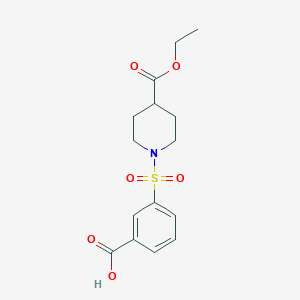

3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid

Description

3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid is a sulfonamide-containing benzoic acid derivative with a piperidine ring substituted by an ethoxycarbonyl group. The ethoxycarbonyl group serves as a protective moiety, influencing solubility and reactivity, while the sulfonyl bridge enhances electronic effects and binding affinity .

Properties

IUPAC Name |

3-(4-ethoxycarbonylpiperidin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6S/c1-2-22-15(19)11-6-8-16(9-7-11)23(20,21)13-5-3-4-12(10-13)14(17)18/h3-5,10-11H,2,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUNAZIIWBRSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid involves multiple steps, starting with the preparation of the piperidine derivative. The ethoxycarbonyl group is introduced through esterification, followed by sulfonylation to attach the sulfonyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

-

Starting Materials :

- Piperidine derivatives (e.g., 4-(Ethoxycarbonyl)piperidine)

- Benzoic acid derivatives

- Sulfonyl chlorides for sulfonation

-

Reaction Conditions :

- Use of solvents such as dichloromethane or ethanol

- Catalysts may be employed to enhance reaction rates

-

Purification :

- Recrystallization or chromatography techniques are commonly used to purify the final product.

Biological Activities

Research has demonstrated that 3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid exhibits a range of biological activities:

Anticancer Properties

Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing piperidine and sulfonamide groups have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties due to its structural similarities .

Antibacterial Activity

Research highlighted in the Brazilian Journal of Pharmaceutical Sciences has shown that piperidine-based compounds exhibit antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The sulfonamide moiety is often linked to enhanced antibacterial effects .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including acetylcholinesterase and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer’s disease or urinary tract infections .

Case Study 1: Anticancer Activity

A study synthesized several piperidine derivatives, including those with sulfonamide functionalities, and tested them against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential .

Case Study 2: Antibacterial Screening

In another investigation, a series of compounds structurally related to this compound were assessed for their antibacterial properties. The findings revealed moderate to strong activity against Gram-positive bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The ethoxycarbonyl and sulfonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (Compounds 5–7, )

These compounds share a sulfonamide-linked piperidine core but differ in substituents:

- Compound 5 : Contains a 3-methoxyphenylpiperazine group.

- Compound 6 : Features a 4-methoxyphenylpiperazine group.

- Compound 7 : Substituted with o-tolylpiperazine.

Key Comparisons :

| Property | Target Compound | Compound 5 | Compound 6 | Compound 7 |

|---|---|---|---|---|

| Melting Point (°C) | N/A | 134–135 | 139–140 | 134–135 |

| Yield (%) | N/A | 39 | 64 | 71 |

| Substituent Effects | Ethoxycarbonyl | 3-MeO-Ph | 4-MeO-Ph | o-Tolyl |

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()

- Structure : Piperazine ring with a fluorenylmethoxycarbonyl (Fmoc) group.

- Comparison :

- The Fmoc group in this compound is bulkier than the ethoxycarbonyl in the target, likely reducing metabolic stability but improving crystallinity.

- Both compounds use carbamate protective groups, but the Fmoc group requires harsher deprotection conditions (e.g., piperidine), whereas the ethoxycarbonyl can be removed under mild acidic conditions .

Benzimidazole-Sulfonyl Benzoic Acid Derivatives ()

- Structure : 3-[2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]benzimidazole-1-sulfonyl]benzoic acid sodium salt.

- Sodium salt formation () enhances aqueous solubility compared to the free acid form of the target compound .

Perfluorinated Benzoic Acid Salts ()

- Examples : Tetrachloro-benzoic acid salts with perfluorinated sulfonyloxy chains.

- Comparison :

- Perfluorinated chains in these compounds confer extreme chemical stability and environmental persistence, unlike the target compound’s ethoxycarbonyl group.

- The target compound’s lack of fluorine reduces bioaccumulation risk but may limit thermal stability .

Biological Activity

3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid is a sulfonamide compound notable for its unique structural features, including a benzoic acid moiety, a piperidine ring, and an ethoxycarbonyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory properties.

- Molecular Formula : C₁₅H₁₉NO₆S

- Molecular Weight : 341.38 g/mol

- Functional Groups : Sulfonamide, carboxylic acid, piperidine

The reactivity of this compound can be attributed to its functional groups, which allow it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies demonstrated its ability to inhibit nitric oxide (NO) secretion in lipopolysaccharide-stimulated RAW264.7 macrophages, suggesting potential therapeutic applications in treating inflammatory diseases. The compound showed no significant toxicity at concentrations up to 6.0 μM, indicating a favorable safety profile for further exploration in pharmacological applications.

The mechanism by which this compound exerts its anti-inflammatory effects appears to involve the inhibition of signaling pathways associated with inflammatory responses. The ability to reduce NO production suggests that it may interact with specific receptors or enzymes involved in these pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | C₁₅H₁₉N₃O₄S | Contains a piperazine instead of piperidine |

| 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid | C₁₄H₁₉NO₄S | Lacks the ethoxycarbonyl group |

| 4-Ethoxy-3-piperidin-1-yl-benzoic acid | C₁₄H₁₉NO₄ | Similar structure but without sulfonamide |

Uniqueness : The combination of both the ethoxycarbonyl and sulfonamide functionalities distinguishes this compound from other similar compounds, potentially enhancing its biological activity and therapeutic profile.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. For instance:

- Antibacterial Activity : A study on related compounds revealed significant antibacterial activity against various microorganisms, including Escherichia coli and Staphylococcus aureus. The structure–activity relationship (SAR) indicated that modifications to the piperidine ring could enhance antibacterial efficacy .

- Enzyme Inhibition : Other compounds with sulfonamide groups have shown promising results as acetylcholinesterase inhibitors, suggesting that this compound may also exhibit similar enzyme inhibition properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a 4-(ethoxycarbonyl)piperidine derivative with a sulfonyl chloride precursor of benzoic acid. Critical steps include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate and using bases like triethylamine to neutralize HCl byproducts. Reaction temperatures between 0–5°C during sulfonyl chloride formation improve stability, with yields reaching 70–85% under optimized conditions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How is this compound characterized and validated in synthetic chemistry research?

- Methodological Answer : Characterization relies on 1H/13C NMR to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (ESI-TOF) to verify molecular weight. Validation includes comparing experimental data with published spectra and using the compound as a reference standard in analytical workflows (e.g., calibration curves for UV-Vis quantification) to ensure batch-to-batch reproducibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to prevent degradation. Regularly monitor stability via FT-IR or HPLC to detect moisture-induced hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or impurities. To address this:

- Perform orthogonal assays (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]) to validate binding affinities.

- Conduct impurity profiling using LC-MS to identify byproducts or degradation compounds that may interfere with activity.

- Cross-reference data with structurally analogous sulfonamides to clarify structure-activity relationships (SAR) and isolate confounding variables .

Q. What strategies optimize the compound’s solubility and stability in pharmacological assays?

- Methodological Answer :

- Solubility : Use co-solvents like DMSO/water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Stability : Perform accelerated stability studies under physiological conditions (37°C, pH 7.4) with periodic HPLC-UV analysis to track degradation. Lyophilization or storage in anhydrous dimethylacetamide (DMA) can improve long-term stability.

- Buffering : Adjust assay buffers to avoid pH extremes that may hydrolyze the ethoxycarbonyl or sulfonyl groups .

Q. How can reaction conditions be optimized to minimize side products during sulfonylation?

- Methodological Answer :

- Temperature Control : Keep reactions below 10°C during sulfonyl chloride formation to suppress dimerization.

- Catalyst Screening : Test alternative bases (e.g., DMAP) to improve reaction efficiency and reduce racemization.

- In Situ Monitoring : Use thin-layer chromatography (TLC) or in-line FT-IR to detect intermediates and terminate reactions at optimal conversion points. Post-reaction quenching with ice-cold water followed by liquid-liquid extraction (dichloromethane/water) isolates the product with minimal impurities .

Q. What analytical methods are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with a gradient of acetonitrile/0.1% formic acid for separation, using deuterated internal standards (e.g., d4-benzoic acid) to correct for matrix effects.

- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) in plasma or tissue homogenates.

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce interference from biomolecules .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s enzyme inhibition potency be addressed?

- Methodological Answer :

- Assay Replication : Repeat assays in triplicate under standardized conditions (e.g., fixed ATP concentration for kinase assays).

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.

- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding modes and identify residues critical for interaction. Differences in protein isoforms or post-translational modifications across studies may explain variability .

Q. What computational tools can predict the compound’s reactivity in novel chemical reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in sulfonamide-forming reactions.

- Retrosynthesis Tools : Leverage AI-based platforms (e.g., Chematica) to propose alternative synthetic routes with higher atom economy.

- Solvent Screening : Apply COSMO-RS simulations to identify solvents that maximize yield while minimizing side reactions (e.g., ethanol vs. THF) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.